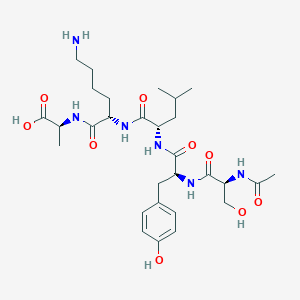
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is a synthetic peptide composed of six amino acids: serine, tyrosine, leucine, lysine, and alanine, with an acetyl group attached to the N-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid, alanine, to a solid resin. The subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The acetyl group is introduced at the N-terminus during the final deprotection step. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Strict quality control measures are implemented to maintain consistency and meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Dityrosine, oxidized serine derivatives.
Reduction: Free thiols from disulfide bonds.
Substitution: Alkylated or acylated derivatives of the peptide.
Scientific Research Applications
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with receptors to influence cell signaling.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-seryl-L-tyrosyl-L-seryl-L-norleucyl-L-α-glutamyl-L-histidyl-D-phenylalanyl-L-arginyl-L-tryptophylglycyl-L-lysyl-L-prolyl-L-valinamide acetate: A longer peptide with additional amino acids and functional groups.
N-Acetyl-L-tyrosine: A simpler compound with only one amino acid, used for parenteral nutrition and as a dietary supplement.
Uniqueness
N-Acetyl-L-seryl-L-tyrosyl-L-leucyl-L-lysyl-L-alanine is unique due to its specific sequence and acetylation, which confer distinct biochemical properties. Its combination of hydrophilic and hydrophobic residues allows it to interact with various molecular targets, making it versatile for research and therapeutic applications.
Properties
CAS No. |
923582-12-1 |
|---|---|
Molecular Formula |
C29H46N6O9 |
Molecular Weight |
622.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]propanoic acid |
InChI |
InChI=1S/C29H46N6O9/c1-16(2)13-22(26(40)33-21(7-5-6-12-30)25(39)31-17(3)29(43)44)34-27(41)23(14-19-8-10-20(38)11-9-19)35-28(42)24(15-36)32-18(4)37/h8-11,16-17,21-24,36,38H,5-7,12-15,30H2,1-4H3,(H,31,39)(H,32,37)(H,33,40)(H,34,41)(H,35,42)(H,43,44)/t17-,21-,22-,23-,24-/m0/s1 |
InChI Key |
GXKDPKXMRALZDV-KELSAIANSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















